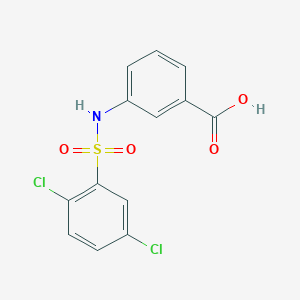

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's empirical formula is established as Carbon-13 Hydrogen-9 Chlorine-2 Nitrogen-1 Oxygen-4 Sulfur-1, with a corresponding molecular weight of 346.19 grams per mole. The International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating the benzoic acid backbone with a substituted benzenesulfonylamino group at the 3-position.

The systematic naming convention begins with the benzoic acid core structure, indicating the presence of a benzene ring with a carboxylic acid substituent. The 3-position designation specifies the location of the sulfonylamino substitution relative to the carboxylic acid group. The sulfonylamino portion of the name indicates the presence of a sulfonyl group connected to an amine functionality, while the 2,5-dichloro prefix describes the chlorine substitution pattern on the benzene ring of the sulfonyl moiety. This nomenclature system ensures precise identification of the compound's molecular architecture and facilitates accurate communication within the scientific community.

The compound has been assigned specific registry numbers for database identification and cataloging purposes. The Chemical Abstracts Service registry number 88522-30-9 provides a unique identifier for this specific molecular entity. Additionally, the compound carries the Molecular Design Limited number MFCD00632294, which serves as an alternative database reference. These registry systems enable researchers to access comprehensive chemical information and ensure consistency across different chemical databases and literature sources.

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₁₃H₉Cl₂NO₄S | |

| Molecular Weight | 346.19 g/mol | |

| Chemical Abstracts Service Number | 88522-30-9 | |

| Molecular Design Limited Number | MFCD00632294 |

Structural Relationship to Benzoic Acid Derivatives

This compound exhibits a sophisticated structural relationship to the broader family of benzoic acid derivatives, sharing the fundamental benzene ring core carrying a carboxylic acid substituent that characterizes this important class of organic compounds. Benzoic acid itself serves as the parent compound for numerous derivatives that have found extensive applications in pharmaceuticals, food preservation, and industrial chemistry. The structural modification present in this compound involves the introduction of a complex sulfonylamino substituent at the meta position relative to the carboxylic acid group.

The benzoic acid backbone provides essential chemical properties that influence the compound's reactivity and biological activity. The carboxylic acid functional group contributes to the compound's ability to participate in various chemical reactions, including esterification and salt formation. This functionality also affects the compound's solubility characteristics and ionization behavior in different chemical environments. The benzene ring system provides structural rigidity and contributes to the compound's overall stability, while also serving as a platform for additional substitutions that can modify the compound's properties.

The relationship between this compound and other benzoic acid derivatives becomes apparent when examining the broader family of substituted benzoic acids. Simple derivatives such as 2,5-dichlorobenzoic acid, which contains chlorine substitutions at the 2 and 5 positions of the benzene ring, share structural similarities with the sulfonylamino substituent's chlorinated aromatic component. The 2,5-dichlorobenzoic acid itself demonstrates applications in organic synthesis and serves as an intermediate in pesticide production, indicating the importance of chlorine substitution patterns in determining chemical utility.

The structural complexity of this compound extends beyond simple benzoic acid derivatives through the incorporation of the sulfonylamino linkage. This structural feature creates a bridge between the benzoic acid framework and the dichlorobenzenesulfonyl moiety, resulting in a molecule that combines the properties of both structural components. The sulfonyl group contributes to the compound's potential as a sulfonamide derivative, often associated with antibacterial properties. The presence of multiple functional groups within a single molecular framework allows for diverse chemical interactions and potential biological activities.

Historical Context in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides essential context for understanding the significance of this compound within the broader landscape of antimicrobial drug discovery. The development of sulfonamides represents what has been described as "the most profound therapeutic revolution in the history of medicine". This revolutionary period began with foundational discoveries in the early twentieth century that established sulfonamide compounds as the first effective systemic antibacterial agents.

The origins of sulfonamide chemistry can be traced to early synthetic efforts, with sulfanilamide being synthesized by a German chemist as early as 1908. However, the therapeutic potential of these compounds remained unrealized for decades. In 1917, researchers at the Rockefeller Institute added sulfanilamide to quinine derivatives in an attempt to enhance bactericidal properties, but unfortunately, the substance was not tested in experimental animals or humans, missing an early opportunity for discovery. These early investigations demonstrate the serendipitous nature of many significant pharmaceutical discoveries and highlight the importance of systematic biological testing.

The breakthrough in sulfonamide development occurred through the systematic research programs conducted by the Bayer subsidiary of the I. G. Farbenindustrie under the direction of Dr. Gerhard Domagk beginning in 1927. The research team began screening various dyes for antibacterial effects in animals, based on the hypothesis that combining a sulfamyl group into dye molecules might enhance their antibacterial activity. This systematic approach led to the testing of such compounds on mice in 1931, where they were found to be effective against streptococcal infections.

The culmination of this research program occurred in December 1932 with the discovery of Prontosil, a sulfonamide-containing dye that demonstrated even more specific antibacterial activity. Prontosil was discovered by a research team at the Bayer Laboratories of the I. G. Farben conglomerate in Germany led by Gerhard Domagk, who subsequently received the 1939 Nobel Prize in Physiology or Medicine for this discovery. Prontosil represented one of the earliest antimicrobial drugs and was widely used in the mid-twentieth century, greatly widening the success of antimicrobial chemotherapy at a time when many physicians doubted its potential.

The discovery and development of Prontosil opened a new era in medicine by demonstrating the feasibility of systemic antimicrobial treatment. At the time of its discovery, disinfectant cleaners and topical antiseptic wound care were widely used, but there were very few antimicrobial drugs available for safe use inside living bodies. Antibiotic drugs derived from microbes, which form the foundation of modern antimicrobial therapy, did not yet exist. This historical context emphasizes the revolutionary nature of early sulfonamide discoveries and their foundational role in the development of modern chemotherapy.

The structural characteristics of this compound reflect the continued evolution of sulfonamide chemistry beyond these early discoveries. The compound incorporates the essential sulfonamide functional group that has been recognized for its biological activity, particularly in inhibiting bacterial growth. The integration of this functional group with a benzoic acid framework represents a sophisticated approach to drug design that builds upon decades of accumulated knowledge in sulfonamide chemistry while introducing new structural features that may confer enhanced or modified biological activities.

属性

IUPAC Name |

3-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-9-4-5-11(15)12(7-9)21(19,20)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZSDZFELLDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354071 | |

| Record name | 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-30-9 | |

| Record name | 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Anhydrous dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The benzenesulfonylamino group can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonylamino group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted benzenesulfonylamino derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of benzoic acid and sulfonamide derivatives.

科学研究应用

Antibacterial Activity

Research indicates that sulfonamide compounds, including 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, exhibit significant antibacterial properties. These compounds work by inhibiting bacterial growth through the interference of folate synthesis. A study highlighted its effectiveness against various strains of bacteria, suggesting potential use in developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Cancer Research

In cancer research, derivatives of benzoic acid have shown promise as anti-cancer agents. The structural modifications present in this compound may enhance its efficacy against certain cancer cell lines. Ongoing research is aimed at understanding its mechanism of action and optimizing its structure for better therapeutic outcomes .

Herbicidal Properties

Chlorinated benzoic acids are known for their herbicidal activity. This compound has been explored as a potential herbicide due to its ability to selectively inhibit the growth of undesirable plants while being less harmful to crops. Its application in agricultural settings can help manage weed populations effectively .

Plant Growth Regulation

The compound may also serve as a plant growth regulator by modulating hormonal pathways within plants. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler benzoic acid derivatives. The synthesis process includes:

- Chlorination : Introducing chlorine atoms into the benzene ring.

- Sulfonamidation : Attaching a sulfonamide group to the aromatic system.

- Purification : Techniques such as recrystallization are employed to obtain high-purity products.

Case Studies

作用机制

The mechanism of action of 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The compound group in includes perfluorinated and polychlorinated benzoic acid derivatives, such as:

- Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(undecafluoropentyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68541-02-6): This compound incorporates both perfluorinated alkyl chains and tetrachloro substitution, enhancing lipophilicity and chemical stability compared to the target compound. The fluorine atoms likely increase resistance to metabolic degradation, a property absent in the dichlorinated target compound .

- Benzoic acid, 4,4'-oxybis- polymer (CAS 503454-47-5): This polymerized derivative demonstrates how backbone modifications (e.g., ether linkages and fluorinated aromatic groups) alter thermal stability and solubility relative to monomeric sulfonamides like the target compound .

Table 1: Substituent-Driven Property Comparisons

Functional Group Analogues

lists 3-methylsalicylic acid (CAS 83-40-9), a benzoic acid derivative with a hydroxyl and methyl group at positions 2 and 3, respectively. Unlike the target compound’s sulfonamido group, the hydroxyl group in 3-methylsalicylic acid increases acidity (pKa ~2.4 for salicylic acid vs. ~4.5 for sulfonamides), which impacts solubility and biological activity. The methyl group further reduces polarity compared to the dichlorinated sulfonamide .

Backbone and Crystallographic Comparisons

describes 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, a structural analog with a butanoic acid backbone instead of benzoic acid. Key differences include:

- Molecular Geometry: The butanoic acid derivative adopts a folded conformation due to steric interactions between the methyl group and sulfonamide, as revealed by single-crystal X-ray data (mean C–C bond length = 0.005 Å, R factor = 0.041) . In contrast, the rigid benzoic acid backbone in the target compound likely enforces planar geometry, affecting packing efficiency and melting points.

- Hydrogen Bonding : The sulfonamido group in both compounds facilitates intermolecular hydrogen bonds (N–H···O), but the benzoic acid’s aromatic ring may enhance π-π stacking, influencing crystal stability .

Research Findings and Implications

- Synthetic Accessibility: The dichlorobenzenesulfonylamino group in the target compound offers a balance between synthetic feasibility (via sulfonylation) and functional versatility, unlike the fluorinated derivatives in , which require specialized fluorination techniques .

- Biological Relevance: While direct biological data are absent in the evidence, the sulfonamide group is historically associated with enzyme inhibition (e.g., carbonic anhydrase). The dichloro substitution may enhance target selectivity compared to non-halogenated analogs like 3-methylsalicylic acid .

生物活性

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzenesulfonamide moiety and a dichlorobenzene group, which contribute to its chemical reactivity and biological properties. The molecular formula is CHClNOS, indicating the presence of two chlorine atoms that may enhance its pharmacological profile.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria by inhibiting folate synthesis.

- Antitumor Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Studies

Several studies have assessed the biological activity of this compound and its derivatives. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

- Cytotoxic Effects on Cancer Cells : In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.

- Enzyme Interaction Studies : Research involving kinetic assays revealed that this compound acts as a potent inhibitor of carbonic anhydrase, which is crucial for maintaining pH balance in tissues. This inhibition could potentially be leveraged for therapeutic applications in conditions like glaucoma.

常见问题

Q. What synthetic routes are recommended for preparing 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid with high purity?

A common approach involves sulfonylation of a benzoic acid derivative using 2,5-dichlorobenzenesulfonyl chloride under basic conditions. For example:

- React 3-aminobenzoic acid with 2,5-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Purify the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using HPLC or TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm substitution patterns and sulfonamide linkage. Aromatic protons typically appear between 7.0–8.5 ppm, while sulfonamide protons may show broad peaks .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-TOF for [M+H] or [M−H] ions) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm) and carboxylic acid (O–H stretch at ~2500–3300 cm) functionalities .

Q. How can I assess the compound’s stability under varying pH conditions?

- Perform stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at timed intervals.

- Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide or decarboxylation) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in biological systems?

- Employ the B3LYP hybrid functional with a 6-31G(d,p) basis set to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). These calculations can predict nucleophilic/electrophilic sites relevant to enzyme interactions .

- Compare DFT-derived vibrational frequencies (e.g., IR) with experimental data to validate the computational model .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, ionization mode in MS).

- Step 2 : Re-optimize the DFT geometry using implicit solvation models (e.g., PCM for polar solvents) .

- Step 3 : Cross-validate with alternative methods (e.g., X-ray crystallography for solid-state structure vs. DFT gas-phase predictions) .

Q. How does the compound interact with biological targets like enzymes or receptors?

- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Parameterize the sulfonamide and carboxylic acid groups for hydrogen bonding .

- Kinetic Assays : Measure inhibition constants () via fluorescence quenching or calorimetry. Compare with salicylic acid derivatives to assess structural advantages .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or employ asymmetric synthesis via chiral catalysts (e.g., BINOL-phosphoric acids) .

- Process Optimization : Monitor reaction temperature and stoichiometry to minimize racemization. For example, avoid prolonged heating in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。